Sulbactam-d5 Sodium Salt (Major)
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Overview
Description
Sulbactam-d5 Sodium Salt (Major) is a synthetic derivative of sulbactam, a β-lactamase inhibitor. It is used in combination with β-lactam antibiotics to combat bacterial infections by inhibiting the enzyme β-lactamase, which bacteria produce to resist antibiotics . The molecular formula of Sulbactam-d5 Sodium Salt (Major) is C8H5D5NNaO5S, and it has a molecular weight of 260.25 g/mol .
Scientific Research Applications
Sulbactam-d5 Sodium Salt (Major) has a wide range of scientific research applications:
Pharmacokinetics and Excretion Studies: The compound is instrumental in studying the pharmacokinetics and excretion of sulbactam in the human body, aiding in optimizing dosing regimens.
Antibacterial Activity and Resistance Mechanisms: Research into the antibacterial activity and resistance mechanisms of sulbactam is supported by Sulbactam-d5 Sodium Salt (Major), particularly in combating resistant bacterial strains like Acinetobacter baumannii.
Mechanism of Action
Target of Action
Sulbactam-d5 Sodium Salt (Major), a synthetic derivative of sulbactam, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics .
Mode of Action
Sulbactam-d5 Sodium Salt (Major) acts as a competitive, irreversible β-lactamase inhibitor . When combined with β-lactam antibiotics, it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This action restores the efficacy of β-lactam antibiotics against resistant bacterial strains.
Biochemical Pathways
The primary biochemical pathway affected by Sulbactam-d5 Sodium Salt (Major) is the β-lactamase enzymatic pathway . By inhibiting β-lactamase, the compound prevents the hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity .
Pharmacokinetics
The pharmacokinetics of Sulbactam-d5 Sodium Salt (Major) is similar to that of sulbactam . Sulbactam is known to have a protein binding of 29% and an elimination half-life of 0.65–1.20 hours . It is mainly excreted through the kidneys (41–66% within 8 hours) . The pharmacokinetic properties of Sulbactam-d5 Sodium Salt (Major) are instrumental in understanding the behavior of sulbactam in the human body.
Result of Action
The result of the action of Sulbactam-d5 Sodium Salt (Major) is the restoration of the antibacterial activity of β-lactam antibiotics . By inhibiting β-lactamase, the compound prevents the enzyme from breaking down the antibiotics, thereby allowing them to exert their antibacterial effects .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Sulbactam-d5 Sodium Salt (Major) has significant effects on various types of cells and cellular processes. It influences cell function by blocking the enzyme responsible for drug resistance . This action impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulbactam-d5 Sodium Salt (Major) involves its binding interactions with β-lactamase . It acts as a suicide inhibitor of this enzyme, preventing it from degrading β-lactam antibiotics . This inhibition results in changes in gene expression and enzyme activation, contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulbactam-d5 Sodium Salt (Major) change over time . It exhibits stability and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sulbactam-d5 Sodium Salt (Major) vary with different dosages in animal models . Threshold effects have been observed in these studies, and toxic or adverse effects may occur at high doses .
Metabolic Pathways
Sulbactam-d5 Sodium Salt (Major) is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Sulbactam-d5 Sodium Salt (Major) is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulbactam-d5 Sodium Salt (Major) is synthesized through a series of chemical reactions starting from sulbactam. The process involves the incorporation of deuterium atoms into the sulbactam molecule to produce the deuterated version, Sulbactam-d5 . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Sulbactam-d5 Sodium Salt (Major) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sulbactam-d5 Sodium Salt (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulbactam-d5 into its corresponding sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide forms, and various substituted derivatives of Sulbactam-d5 Sodium Salt (Major) .
Comparison with Similar Compounds
Sulbactam-d5 Sodium Salt (Major) is compared with other β-lactamase inhibitors such as:
Clavulanic Acid: Another β-lactamase inhibitor used in combination with β-lactam antibiotics.
Tazobactam: Similar to sulbactam, tazobactam is used in combination with piperacillin to inhibit β-lactamase enzymes.
Avibactam: A non-β-lactam β-lactamase inhibitor that is used in combination with ceftazidime.
Sulbactam-d5 Sodium Salt (Major) is unique due to its deuterated form, which provides advantages in analytical chemistry and pharmacokinetic studies .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Sulbactam-d5 Sodium Salt (Major) involves the selective deuteration of Sulbactam Sodium Salt during the synthesis process.", "Starting Materials": [ "Sulbactam Sodium Salt", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Sulbactam Sodium Salt is dissolved in deuterium oxide (D2O) and heated to reflux.", "Sodium hydroxide (NaOH) is added to the reaction mixture to adjust the pH to 8-9.", "The reaction mixture is then cooled to room temperature.", "Hydrochloric acid (HCl) is added to the reaction mixture to adjust the pH to 3-4.", "Sodium chloride (NaCl) is added to the reaction mixture to induce the precipitation of Sulbactam-d5 Sodium Salt.", "The precipitate is collected by filtration and washed with water (H2O).", "The product is dried under vacuum to obtain Sulbactam-d5 Sodium Salt (Major)." ] } | |
CAS No. |
1322625-44-4 |
Molecular Formula |
C8H11NNaO5S |
Molecular Weight |
261.258 |
IUPAC Name |
(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4$l^{6} |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |
InChI Key |
SXKMQCSYTIDQTC-KOYHQTOCSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
Synonyms |
(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5 4,4-Dioxide Sodium Salt; CP 45899-2-d5; Penicillanic Acid-d5 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate-d5; Sodium Penicillanate-d5 1,1-Dioxide; Sodium Sulb |
Origin of Product |
United States |
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